molecular formula C18H17N3O3 B7697007 4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7697007
M. Wt: 323.3 g/mol
InChI Key: JDVMIPNSEMOGIU-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a benzamide moiety, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with an appropriate benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the oxadiazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide: Similar structure with an acetamide group instead of a benzamide.

    4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiobenzamide: Contains a thiobenzamide moiety instead of a benzamide.

Uniqueness

4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-16-10-6-13(7-11-16)17(22)20-15-8-4-14(5-9-15)18-19-12(2)21-24-18/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVMIPNSEMOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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